2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of a methoxyphenyl group and an octylsulfanyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by alkylation. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogenation or nitration can introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting cell membrane integrity or inhibiting essential enzymes in microbial cells.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole include other oxadiazole derivatives, such as:
- 2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(butylsulfanyl)-1,3,4-oxadiazole
These compounds share similar structural features but differ in the length and nature of the alkylsulfanyl group. The uniqueness of this compound lies in its specific octylsulfanyl group, which can influence its solubility, reactivity, and biological activity.
Biological Activity
2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article focuses on the synthesis, characterization, and biological properties of this compound, drawing from various research studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N2OS with a molecular weight of approximately 273.41 g/mol. The compound features an oxadiazole ring substituted with a methoxyphenyl group and an octylsulfanyl moiety, which contributes to its unique chemical properties.
Synthesis
The synthesis of oxadiazole derivatives typically involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. The specific synthesis pathway for this compound has not been extensively documented in the literature. However, related compounds have been synthesized using methods such as:
- Copper-Catalyzed Reactions : Efficient protocols have been developed for synthesizing 1,3,4-oxadiazoles from arylacetic acids and hydrazides .
- Conventional Heating : This method can be used to promote the cyclization reaction under solvent-free conditions.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial : Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains. In particular, studies indicate that certain derivatives can inhibit Mycobacterium bovis BCG effectively .
- Antifungal : The presence of the oxadiazole moiety has been linked to antifungal activity against pathogens like Candida albicans and Aspergillus niger.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- Cytotoxicity : In vitro assays show that some oxadiazoles exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, related compounds have reported IC50 values in the micromolar range .
- Mechanism of Action : Flow cytometry analyses suggest that these compounds induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage .
Case Studies
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-octylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-3-4-5-6-7-8-13-22-17-19-18-16(21-17)14-9-11-15(20-2)12-10-14/h9-12H,3-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKVJRWUOUFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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